2,6-Dicyclopentyl-3,5-xylenol
Description
2,6-Dicyclopentyl-3,5-xylenol (CAS 60834-84-6), also known as 2,6-Dicyclopentyl-3,5-dimethylphenol, is a substituted phenolic compound with a molecular formula of C₁₈H₂₆O and a molar mass of 258.4 g/mol . Its structure features two cyclopentyl groups at the 2- and 6-positions of the aromatic ring and methyl groups at the 3- and 5-positions (Figure 1). The bulky cyclopentyl substituents confer significant steric hindrance and hydrophobicity, distinguishing it from simpler phenolic derivatives like 4-chloro-3,5-dimethylphenol (PCMX) .
Properties
CAS No. |
60834-84-6 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,6-dicyclopentyl-3,5-dimethylphenol |
InChI |
InChI=1S/C18H26O/c1-12-11-13(2)17(15-9-5-6-10-15)18(19)16(12)14-7-3-4-8-14/h11,14-15,19H,3-10H2,1-2H3 |
InChI Key |
UUJICVPYWDJSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
| Compound | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2,6-Dicyclopentyl-3,5-xylenol | 60834-84-6 | C₁₈H₂₆O | 258.4 | 2,6-Cyclopentyl; 3,5-Methyl |
| 4-Chloro-3,5-dimethylphenol (PCMX) | 88-04-0 | C₈H₉ClO | 156.6 | 4-Chloro; 3,5-Methyl |
| 3,5-Dimethylphenol (Xylenol) | 108-68-9 | C₈H₁₀O | 122.2 | 3,5-Methyl |
- Electron Effects: PCMX’s chlorine substituent is electron-withdrawing, enhancing the phenol’s acidity (lower pKa), whereas the cyclopentyl and methyl groups in this compound are electron-donating, likely resulting in a higher pKa and lower acidity .
Physicochemical Properties
- Thermal Stability: Increased molar mass and bulky substituents suggest higher thermal stability for this compound relative to simpler analogs.
Functional and Application Differences
- PCMX : Widely used as a disinfectant and preservative due to its antimicrobial activity and moderate solubility in aqueous systems .
- This compound: Its hydrophobicity may limit utility in water-based formulations but could enhance performance in non-polar matrices (e.g., polymer stabilizers, lipid-rich antimicrobial applications).
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